(3E,5Z)-3,5-Undecadien-2-one

Description

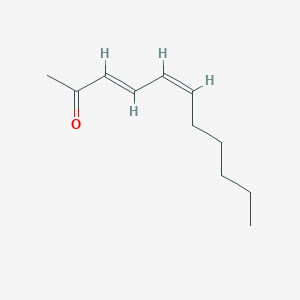

(3E,5Z)-3,5-Undecadien-2-one is an α,β-unsaturated ketone with an 11-carbon chain and conjugated double bonds at positions 3 (E) and 5 (Z). Its molecular formula is C₁₁H₁₈O, and it is notable for its role in flavor and fragrance chemistry due to its "fatty, fried" odor profile, as identified via gas chromatography-olfactometry (GC-O) . The compound is synthesized via the Wittig reaction, employing ylides derived from phosphonium salts, as demonstrated in the synthesis of urushiol derivatives . Its stereochemical configuration significantly influences its sensory properties, with both (E,Z) and (E,E) isomers contributing similar odor characteristics in oxidized lipid systems .

Properties

CAS No. |

113388-24-2 |

|---|---|

Molecular Formula |

C11H18O |

Molecular Weight |

166.26 g/mol |

IUPAC Name |

(3E,5Z)-undeca-3,5-dien-2-one |

InChI |

InChI=1S/C11H18O/c1-3-4-5-6-7-8-9-10-11(2)12/h7-10H,3-6H2,1-2H3/b8-7-,10-9+ |

InChI Key |

RCFOEQFXUGQOMT-UQGDGPGGSA-N |

Isomeric SMILES |

CCCCC/C=C\C=C\C(=O)C |

Canonical SMILES |

CCCCCC=CC=CC(=O)C |

Origin of Product |

United States |

Chemical Reactions Analysis

(3E,5Z)-3,5-Undecadien-2-one: undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or esters. Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reduction reactions can convert the ketone group to a hydroxyl group, forming alcohols. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: The compound can participate in substitution reactions, where the double bonds may be targeted by halogenation or hydrohalogenation.

Common Reagents and Conditions:

Oxidation: KMnO4, H2CrO4, and oxygen (O2) in the presence of a catalyst.

Reduction: LiAlH4, NaBH4, and hydrogen (H2) in the presence of a catalyst.

Substitution: Halogens (Br2, Cl2), hydrohalic acids (HCl, HBr).

Major Products Formed:

Oxidation: Undecanedioic acid, undecanoic acid esters.

Reduction: Undec-3-en-2-ol.

Substitution: Dibromides, dichlorides, and other halogenated derivatives.

Scientific Research Applications

(3E,5Z)-3,5-Undecadien-2-one: has various applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

Biology: The compound is studied for its role in biological systems, including its potential as a signaling molecule.

Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the development of new drugs with specific biological activities.

Industry: It is utilized in the fragrance and flavor industry due to its unique odor profile.

Mechanism of Action

The mechanism by which (3E,5Z)-3,5-Undecadien-2-one exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to a cascade of biological responses. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Chain Length and Functional Groups

Key Observations :

Isomerism and Stereochemical Effects

- (E,Z) vs. (E,E) Isomers: Both isomers of 3,5-Undecadien-2-one exhibit similar "fatty, fried" odors despite differing stereochemistry, a rare phenomenon attributed to overlapping receptor interactions in olfaction .

- Synthetic Control : High isomer ratios (e.g., 30:1 E/Z in 2-Methyl-2,4-undecadienal) are achieved via optimized deprotection and distillation protocols .

Research Findings and Contradictions

- Odor Consistency : Unlike most stereoisomers, (E,Z) and (E,E)-3,5-Undecadien-2-one share similar odor profiles, challenging assumptions about structure-odor relationships .

- Bioactivity Limitations : Despite structural complexity, brominated derivatives show only weak anti-inflammatory effects, highlighting the need for further SAR studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.